3-(4-Fluorophenyl)-5-methoxypyridine is a chemical compound classified as a pyridine derivative. This compound features a fluorophenyl group at the 3-position and a methoxy group at the 5-position of the pyridine ring. Pyridine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The presence of fluorine in organic compounds often enhances their biological activity and lipophilicity, making this compound a candidate for various pharmaceutical applications.
3-(4-Fluorophenyl)-5-methoxypyridine can be synthesized through various methods, primarily involving palladium-catalyzed cross-coupling reactions. It falls under the classification of heterocyclic compounds due to its nitrogen-containing ring structure. This compound is part of a broader category of methoxypyridines, which have been explored for their potential therapeutic applications.
The synthesis of 3-(4-Fluorophenyl)-5-methoxypyridine can be achieved using several methods, with the most notable being:
The molecular structure of 3-(4-Fluorophenyl)-5-methoxypyridine consists of a pyridine ring with two substituents:
3-(4-Fluorophenyl)-5-methoxypyridine may participate in various chemical reactions typical for pyridine derivatives:
The mechanism by which 3-(4-Fluorophenyl)-5-methoxypyridine exerts its biological effects is not fully characterized but likely involves:
Data from preliminary studies suggest that derivatives of methoxypyridines exhibit significant anticancer activity, indicating potential therapeutic roles .
3-(4-Fluorophenyl)-5-methoxypyridine has several scientific uses:
The compound 3-(4-Fluorophenyl)-5-methoxypyridine is systematically named according to IUPAC rules as 3-(4-fluorophenyl)-5-methoxypyridine, reflecting its core pyridine ring substituted at position 3 with a 4-fluorophenyl group and at position 5 with a methoxy group. Its CAS Registry Number, 1214374-19-2, provides a unique identifier for chemical databases and regulatory documentation [1] [4] [5].
Structural representations include:
COC1=CN=CC(=C1)C2=CC=C(C=C2)F (as reported by AiFChem [1]) and COC1=CN=CC(=C1)C2=CC=C(F)C=C2 (from BOC Sciences [4]), both depicting the connectivity of the methoxy group (-OCH₃) at pyridine-C5 and the 4-fluorophenyl ring at pyridine-C3. RRVNYVUQPJSKNT-UHFFFAOYSA-N [1] [4], enabling standardized digital references. Table 1: Structural Identifiers of 3-(4-Fluorophenyl)-5-methoxypyridine
| Identifier Type | Value |
|---|---|
| IUPAC Name | 3-(4-fluorophenyl)-5-methoxypyridine |
| CAS Number | 1214374-19-2 |
| Canonical SMILES | COC1=CN=CC(=C1)C2=CC=C(F)C=C2 |
| InChI Key | RRVNYVUQPJSKNT-UHFFFAOYSA-N |
The molecular formula C₁₂H₁₀FNO (molecular weight: 203.21 g/mol) defines its elemental composition: carbon (70.92%), hydrogen (4.96%), fluorine (9.35%), nitrogen (6.89%), and oxygen (7.88%) [1] [4] [5]. Key physicochemical properties include:
Table 2: Physicochemical Properties of 3-(4-Fluorophenyl)-5-methoxypyridine
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀FNO |
| Molecular Weight (g/mol) | 203.21 |
| logP (XLogP3) | 2.5 |
| Topological Polar Surface Area | 22.1 Ų |
| Rotatable Bond Count | 2 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
While experimental spectra for 3-(4-fluorophenyl)-5-methoxypyridine are not explicitly detailed in the search results, structural elucidation can be inferred from analogous compounds and analytical methodologies:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR signals (based on substituent effects and related fluoropyridines [7] [9]):
Infrared (IR) Spectroscopy
Key absorptions (theorized):
Mass Spectrometry (MS)
The exact mass is 203.0746 u (monoisotopic) [4]. Fragmentation patterns would include:
Table 3: Predicted NMR Assignments for 3-(4-Fluorophenyl)-5-methoxypyridine
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridine-H2 | ~8.30 | d |
| Pyridine-H4 | ~8.25 | d |
| Pyridine-H6 | ~6.85 | d |
| Methoxy (-OCH₃) | ~3.85 | s |
| 4-Fluorophenyl (H-2, H-6) | ~7.05–7.10 | dd |
| 4-Fluorophenyl (H-3, H-5) | ~7.45–7.55 | dd |
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1
CAS No.: